9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE
Overview
Description
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes a fluorenyl core substituted with hydroxyimino and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of fluorenone derivatives with appropriate sulfonamide precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine-substituted fluorenes.
Scientific Research Applications
Chemistry: In chemistry, 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for developing new drugs, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The sulfonamide groups may interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 9-HYDROXYIMINO-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONIC ACID BIS-(BIS-DECYL-AMIDE)
- 2-(HYDROXYIMINO)-N-(2-METHYLPHENYL)ACETAMIDE
Comparison: Compared to similar compounds, 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its unique combination of hydroxyimino and sulfonamide groups. This combination enhances its reactivity and potential for diverse applications. Additionally, its fluorenyl core provides a rigid and stable structure, making it suitable for various chemical and biological applications.
Properties
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methylphenyl)fluorene-2,7-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S2/c1-17-7-3-5-9-25(17)29-36(32,33)19-11-13-21-22-14-12-20(16-24(22)27(28-31)23(21)15-19)37(34,35)30-26-10-6-4-8-18(26)2/h3-16,29-31H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOKFNNUJWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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